5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one
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Overview
Description
5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one is a complex heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural characteristics .
Preparation Methods
The synthesis of 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: Using metal-free oxidation strategies.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a scaffold in organic synthesis for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one include other imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
825630-48-6 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11N5O/c1-13-11-12-16-7-9(17(12)5-4-14-11)8-2-3-10(18)15-6-8/h2-7H,1H3,(H,13,14)(H,15,18) |
InChI Key |
BFJWOHVZZLVHFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CNC(=O)C=C3 |
Origin of Product |
United States |
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